molecular formula C11H10ClN3O4S B5635971 N-(2-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

N-(2-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

Cat. No. B5635971
M. Wt: 315.73 g/mol
InChI Key: SHMNQWKVCAHRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including N-(2-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, often involves multi-step chemical reactions that may include condensation, cyclization, and functional group transformations. For instance, a common approach for synthesizing pyrimidine derivatives involves the reaction of amidines or guanidine with β-dicarbonyl compounds under various conditions to form the pyrimidine core followed by further functionalization to introduce specific substituents such as the chlorobenzyl and sulfonamide groups (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which significantly influences their chemical and physical properties. Structural analysis techniques such as X-ray crystallography have been used to determine the precise geometries of pyrimidine derivatives, revealing information about bond lengths, angles, and the spatial arrangement of substituents (Shang, Tao, Ha, & Yu, 2012).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. The reactivity of these compounds is often modulated by substituents on the pyrimidine ring, which can activate or deactivate the ring towards certain reactions. For example, the presence of electron-withdrawing groups such as sulfonamide can increase the electrophilic character of the pyrimidine, facilitating nucleophilic attacks (Sasaki, Zhang, Okuda, & Hirota, 2001).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the suitability of these compounds for various applications, such as pharmaceuticals or materials science. For instance, the solubility in water or organic solvents can affect the bioavailability of a drug compound (Gangjee, Li, Kisliuk, & Cody, 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, many pyrimidine derivatives exhibit a wide range of pharmacological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For instance, many chlorobenzyl compounds are considered hazardous and can cause skin and eye irritation .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O4S/c12-8-4-2-1-3-7(8)5-14-20(18,19)9-6-13-11(17)15-10(9)16/h1-4,6,14H,5H2,(H2,13,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMNQWKVCAHRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

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